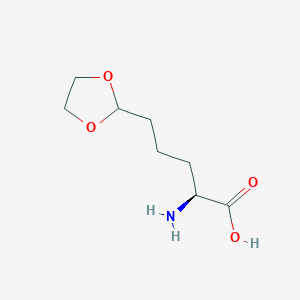

L-Allysine ethylene acetal

Cat. No. B127537

Key on ui cas rn:

215054-80-1

M. Wt: 189.21 g/mol

InChI Key: RQULWPSGQYZREI-LURJTMIESA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06174707B1

Procedure details

In a 200 mL microjar, 4.73 g of D,L-allysine ethylene acetal and 4.1 mg of catalase (derived from bovine liver, Sigma) were dissolved in 100 mL of 10 mM phosphate buffer (pH 8.3). Then, 2.37 g of immobilized D-amino acid oxidase (of the Trigonopsis origin, Boehringer Mannheim) was added and the reaction was conducted with stirring and 0.5 mL/min. aeration at 25° C. for 12 hours. This reaction mixture was filtered and the filtrate was subjected to HPLC analysis. The substrate residue rate was 50%. The filtrate was also concentrated under reduced pressure, added methanol, and stirred under cooling with ice bath, and the precipitated L-allysine ethylene acetal was collected by filtration and dried to provide 1.73 g of pure L-allysine ethylene acetal. By HPLC analysis, the chemical purity of this product was found to be 99% (Finepak SIL C18-5, Nippon Bunko), and the optical purity was 100% e.e. (CROWNPAK CR(+), Daicel).

[Compound]

Name

D-amino acid

Quantity

2.37 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1

|

Inputs

Step One

[Compound]

|

Name

|

D-amino acid

|

|

Quantity

|

2.37 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4.73 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COC(CCCC(N)C(=O)O)O1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This reaction mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was also concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling with ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated L-allysine ethylene acetal was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COC(CCC[C@H](N)C(=O)O)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.73 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06174707B1

Procedure details

In a 200 mL microjar, 4.73 g of D,L-allysine ethylene acetal and 4.1 mg of catalase (derived from bovine liver, Sigma) were dissolved in 100 mL of 10 mM phosphate buffer (pH 8.3). Then, 2.37 g of immobilized D-amino acid oxidase (of the Trigonopsis origin, Boehringer Mannheim) was added and the reaction was conducted with stirring and 0.5 mL/min. aeration at 25° C. for 12 hours. This reaction mixture was filtered and the filtrate was subjected to HPLC analysis. The substrate residue rate was 50%. The filtrate was also concentrated under reduced pressure, added methanol, and stirred under cooling with ice bath, and the precipitated L-allysine ethylene acetal was collected by filtration and dried to provide 1.73 g of pure L-allysine ethylene acetal. By HPLC analysis, the chemical purity of this product was found to be 99% (Finepak SIL C18-5, Nippon Bunko), and the optical purity was 100% e.e. (CROWNPAK CR(+), Daicel).

[Compound]

Name

D-amino acid

Quantity

2.37 g

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[O:13][CH:4]([CH2:5][CH2:6][CH2:7][CH:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:3][CH2:2]1>P([O-])([O-])([O-])=O>[CH2:2]1[O:3][CH:4]([CH2:5][CH2:6][CH2:7][C@@H:8]([C:10]([OH:12])=[O:11])[NH2:9])[O:13][CH2:1]1

|

Inputs

Step One

[Compound]

|

Name

|

D-amino acid

|

|

Quantity

|

2.37 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

4.73 g

|

|

Type

|

reactant

|

|

Smiles

|

C1COC(CCCC(N)C(=O)O)O1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

P(=O)([O-])([O-])[O-]

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

This reaction mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was also concentrated under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added methanol

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under cooling with ice bath

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the precipitated L-allysine ethylene acetal was collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried

|

Outcomes

Product

Details

Reaction Time |

12 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C1COC(CCC[C@H](N)C(=O)O)O1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 1.73 g | |

| YIELD: CALCULATEDPERCENTYIELD | 36.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |